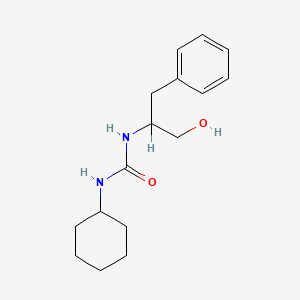
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea
Vue d'ensemble
Description
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme, which makes it useful in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea involves the binding of the compound to the ATP-binding site of PKC. This binding inhibits the activity of PKC, leading to various cellular effects such as decreased cell proliferation, increased apoptosis, and altered gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea depend on the specific cellular process being studied. In general, inhibition of PKC activity by this compound has been shown to have various effects such as decreased cell proliferation, increased apoptosis, altered gene expression, and decreased inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea in lab experiments include its high potency and specificity for PKC inhibition, making it useful in studying the role of PKC in various cellular processes. However, its use has some limitations, such as its potential toxicity and the need for careful control of experimental conditions to avoid nonspecific effects.
Orientations Futures
There are several future directions for research on 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea. One direction is to study its effects on specific diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to develop more potent and specific inhibitors of PKC activity. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic potential. Finally, the development of new methods for the synthesis and purification of this compound could improve its availability for scientific research.
Applications De Recherche Scientifique
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea is widely used in scientific research as an inhibitor of a specific enzyme called protein kinase C (PKC). PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by this compound has been shown to have various effects on cellular processes, making it useful in studying the role of PKC in various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-12-15(11-13-7-3-1-4-8-13)18-16(20)17-14-9-5-2-6-10-14/h1,3-4,7-8,14-15,19H,2,5-6,9-12H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUGKLBVROWYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940637 | |
| Record name | N'-Cyclohexyl-N-(1-hydroxy-3-phenylpropan-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea | |
CAS RN |
19071-55-7 | |
| Record name | Urea, 1-cyclohexyl-3-(alpha-(hydroxymethyl)phenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Cyclohexyl-N-(1-hydroxy-3-phenylpropan-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




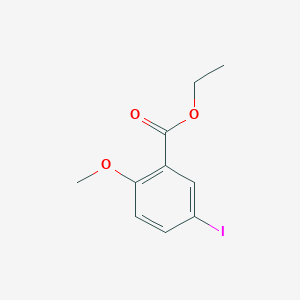

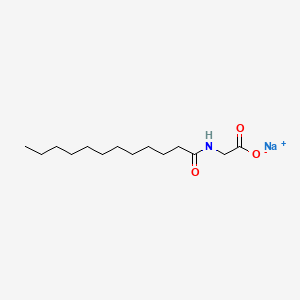
![2-[3-(Propan-2-yl)phenoxy]acetic acid](/img/structure/B3048947.png)
![Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene](/img/structure/B3048950.png)
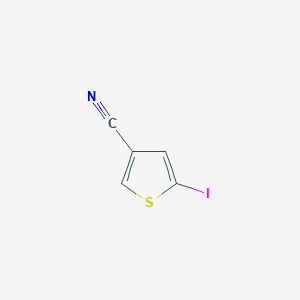
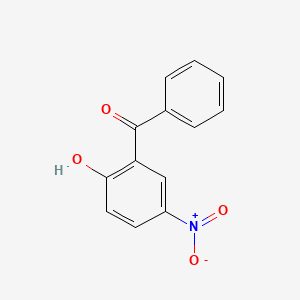
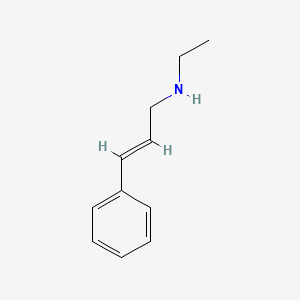
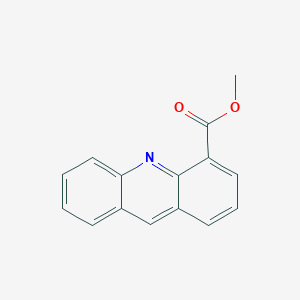
![ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B3048956.png)
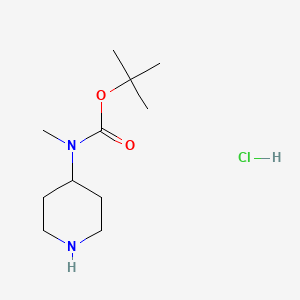

silane](/img/structure/B3048960.png)